[(3-Bromo-4-fluorophenyl)methyl](tert-butyl)amine
Description
(3-Bromo-4-fluorophenyl)methylamine (CAS: 953746-02-6) is a halogenated aromatic amine with the molecular formula C₁₁H₁₅BrFN and a molecular weight of 260.150 g/mol . Structurally, it features a 3-bromo-4-fluorobenzyl group linked to a tert-butylamine moiety. This compound is listed under synonyms such as N-(3-bromo-4-fluorobenzyl)-N-(tert-butyl)amine and CTK7C1166, highlighting its relevance in chemical databases and synthetic applications .
The bromine and fluorine substituents on the aromatic ring modulate electronic properties, making the compound a candidate for further functionalization in pharmaceutical or materials chemistry.
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3 |
InChI Key |
RYUJYSPVQPBQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves multiple steps, starting with the bromination and fluorination of a phenyl ring. The synthetic route may include:
Bromination: Introduction of a bromine atom to the phenyl ring using bromine or a brominating agent under controlled conditions.
Fluorination: Introduction of a fluorine atom to the phenyl ring using a fluorinating agent such as Selectfluor.
Formation of the Methyl Group: Attachment of a methyl group to the substituted phenyl ring through a Friedel-Crafts alkylation reaction.
Attachment of the tert-Butylamine Group: Introduction of the tert-butylamine group via nucleophilic substitution or other suitable methods.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(3-Bromo-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing their function and leading to various effects.
Comparison with Similar Compounds
(4-Bromo-3-fluorophenyl)methylamine (CAS: 1247161-43-8)
- Molecular Formula : C₁₁H₁₅BrFN (identical to the target compound).
- Key Differences :
- Substituent positions: Bromine at para and fluorine at meta positions on the phenyl ring.
- Alkyl group: Butyl instead of tert-butyl.
- Altered substituent positions may affect electronic interactions in reactions involving electrophilic aromatic substitution.
(3-Bromo-4-fluorophenyl)methylamine
- Molecular Formula : C₁₂H₁₇BrFN.
- Key Differences :
- Alkyl group: Branched pentan-2-yl instead of tert-butyl.
- Implications :
tert-Butyl[(3-chloro-4-fluorophenyl)methyl]amine
- Molecular Formula : C₁₁H₁₅ClFN (bromine replaced by chlorine).
- Key Differences :
- Halogen substitution: Chlorine (smaller atomic radius, lower electronegativity) vs. bromine.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Alkyl Group | Halogen Substituents | Key Features |
|---|---|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | 260.15 | tert-butyl | 3-Br, 4-F | High steric hindrance |
| (4-Bromo-3-fluorophenyl)methylamine | 260.15 | butyl | 4-Br, 3-F | Linear alkyl, positional isomer |
| (3-Bromo-4-fluorophenyl)methylamine | 274.17 | pentan-2-yl | 3-Br, 4-F | Increased hydrophobicity |
| tert-Butyl[(3-chloro-4-fluorophenyl)methyl]amine | 234.70 | tert-butyl | 3-Cl, 4-F | Smaller halogen, lower reactivity |
Biological Activity
(3-Bromo-4-fluorophenyl)methylamine is an organic compound characterized by its unique structural features, including a bromine and a fluorine atom on the phenyl ring, which is connected to a tert-butyl amine moiety. This combination of substituents contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and biological research.
The molecular formula for (3-Bromo-4-fluorophenyl)methylamine is CHBrF, with a molecular weight of approximately 260.15 g/mol. The presence of halogen atoms (bromine and fluorine) affects the compound's electronic properties, enhancing its reactivity and interaction with biological targets.
The mechanism of action for (3-Bromo-4-fluorophenyl)methylamine involves its interaction with various biological targets, including enzymes and receptors. The halogen substituents are known to enhance binding affinity through specific interactions, which can modulate the activity of target proteins. The tert-butyl amine group may influence pharmacokinetics by affecting solubility and membrane permeability.
Pharmacological Applications
Research indicates that this compound has potential applications in drug discovery, particularly in developing therapeutics for neurological disorders. Its ability to interact with cholinergic systems suggests that it may serve as a lead compound in designing drugs targeting cholinesterase enzymes.
Case Studies
- Cholinesterase Inhibition : A study evaluating various compounds revealed that (3-Bromo-4-fluorophenyl)methylamine exhibited significant inhibition of cholinesterase activity, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
- Binding Affinity Studies : Binding assays conducted on this compound showed enhanced affinity towards certain G-protein coupled receptors (GPCRs), suggesting its utility in modulating neurotransmitter systems.
Comparative Analysis
| Compound Name | Substituent on Phenyl Ring | Unique Features | Potential Impact on Properties |
|---|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | Bromine, Fluorine | Enhanced reactivity due to halogens | Improved binding affinity |
| (3-Bromo-4-chlorophenyl)methylamine | Bromine, Chlorine | Different electronic effects | Varying pharmacological profiles |
| (3-Bromo-4-methylphenyl)methylamine | Bromine, Methyl | Alkyl substituent may affect lipophilicity | Altered absorption characteristics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
